molecular formula C22H27N5O3 B2864882 6-(2-Ethoxyphenyl)-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione CAS No. 899987-44-1

6-(2-Ethoxyphenyl)-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2864882
CAS RN: 899987-44-1
M. Wt: 409.49
InChI Key: MZZSFTQMJVECFE-UHFFFAOYSA-N
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Description

The compound “6-(2-Ethoxyphenyl)-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione” is a complex organic molecule that contains several functional groups and rings, including an imidazole ring and a dione group . Imidazole derivatives are known to be an important class of biological and pharmaceutical compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, imidazole derivatives can be synthesized through various methods. One method involves the reaction of tetraynes with imidazole derivatives and oxygen to produce various multifunctionalized tricyclic isoindole-1,3-diones . Another method involves the regiocontrolled synthesis of substituted imidazoles .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. Unfortunately, specific structural data for this compound is not available .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and functional groups. Imidazole derivatives are generally soluble in water and other polar solvents .

Scientific Research Applications

Spectral Characterization and Quantum-Mechanical Modeling

In the realm of molecular design and drug discovery, the study conducted by Hęclik et al. (2017) elucidates the spectral characterization and quantum-mechanical modeling of esters with an imidazoquinazoline ring. This research demonstrates the potential of such compounds in the dense packing of molecules within a crystal lattice, a property critical for the formulation of solid dosage forms in pharmaceuticals. The quantum-mechanical modeling, employing the Density Functional Theory (DFT), offers insights into the stability and conformer preference of these molecules, which is fundamental in predicting their reactivity and interaction with biological targets (Hęclik et al., 2017).

Photosystem II Inhibition for Agricultural Chemistry

Oettmeier et al. (2001) explored heterocyclic ortho-quinones, revealing a novel class of Photosystem II inhibitors. This finding has significant implications for the development of new herbicides, highlighting the agricultural applications of imidazole derivatives. The non-competitive inhibition mechanism of these compounds provides a new approach to controlling weed growth without interfering with existing herbicide mechanisms, offering a potential strategy for managing herbicide resistance in crops (Oettmeier et al., 2001).

Host-Guest Chemistry and Anion Recognition

Research by Nath and Baruah (2012) on an imidazole-based bisphenol demonstrates the compound's utility in host-guest chemistry, specifically for anion recognition. This property is essential for the development of sensors and separation technologies that require the selective recognition of anions. The structural characterization of these compounds contributes to our understanding of the non-covalent interactions that underpin molecular recognition, a crucial aspect of chemical sensing and molecular machinery (Nath & Baruah, 2012).

Advanced Materials and Polymer Synthesis

A study on new diols with an imidazoquinazoline ring by Szyszkowska et al. (2018) highlights the application of these compounds in the synthesis of thermally stable polymers. The research presents a method for synthesizing diols, which are key intermediates in polymer chemistry. These materials have potential applications in high-performance polymers, which require stability at elevated temperatures. The characterization of these compounds, including their crystal structure and solubility in organic solvents, is fundamental for their incorporation into polymer matrices (Szyszkowska et al., 2018).

Luminescence Sensing and Metal-Organic Frameworks

Shi et al. (2015) synthesized dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks (MOFs), revealing their potential as luminescence sensors for benzaldehyde derivatives. This research underscores the role of imidazole derivatives in constructing MOFs with specific sensing capabilities, demonstrating their utility in environmental monitoring and the detection of volatile organic compounds. The selective sensitivity of these MOFs to benzaldehyde-based derivatives opens new avenues for the development of targeted chemical sensors (Shi et al., 2015).

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on their specific structure and functional groups. They are known to participate in a variety of biological processes .

Safety and Hazards

Safety and hazard information would depend on the specific properties of the compound. General safety data for imidazole indicates that it may be harmful if swallowed and can cause skin and eye irritation .

Future Directions

Future research could focus on further exploring the synthesis, properties, and potential applications of this compound and related imidazole derivatives .

properties

IUPAC Name

6-(2-ethoxyphenyl)-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O3/c1-5-7-10-13-25-20(28)18-19(24(4)22(25)29)23-21-26(18)14-15(3)27(21)16-11-8-9-12-17(16)30-6-2/h8-9,11-12,14H,5-7,10,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZSFTQMJVECFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4OCC)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Ethoxyphenyl)-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione

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